Superior ALK Wild-Type Potency Relative to Crizotinib
This compound inhibits ALK tyrosine kinase with an IC50 of 1 nM, which represents an approximately 34.5-fold improvement in biochemical potency compared to the first-generation ALK inhibitor crizotinib (IC50 = 34.5 ± 5.0 nM) . The potency gain is comparable to that of X-376 (IC50 = 0.61 nM) but is achieved via a distinct 4-chlorophenyl-pyridazine scaffold .
| Evidence Dimension | ALK wild-type inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1 nM (KINOMEscan-type competition binding assay, 2°C) |
| Comparator Or Baseline | Crizotinib: IC50 = 34.5 ± 5.0 nM (biochemical assay); X-376: IC50 = 0.61 nM (Ambit assay) |
| Quantified Difference | ~34.5-fold more potent than crizotinib; ~1.6-fold less potent than X-376 |
| Conditions | KINOMEscan competition binding assay as described in Fabian et al. (2005) Nature Biotechnology, vol. 23, p. 329 ; crizotinib data from independent biochemical assays |
Why This Matters
For procurement decisions, the >30-fold potency gain over crizotinib supports its use as a superior chemical probe for ALK-dependent models, while the distinct scaffold reduces the risk of cross-resistance associated with other advanced ALK inhibitors.
- [1] BindingDB. BDBM50432894. ALK IC50: 1 nM. Assay performed as described in Fabian et al. (2005) Nature Biotechnology, vol. 23, p. 329. View Source
- [2] Crizotinib ALK IC50 data. Table 8. PMC. ALK wild type IC50 = 34.5 ± 5.0 nM. View Source
- [3] X-376. TargetMol. ALK IC50 0.61 nM (Ambit kinase assay). View Source
